4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
CAS No.: 903277-70-3
Cat. No.: VC5968501
Molecular Formula: C17H20N2O5S3
Molecular Weight: 428.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903277-70-3 |
|---|---|
| Molecular Formula | C17H20N2O5S3 |
| Molecular Weight | 428.54 |
| IUPAC Name | 4-(benzenesulfonyl)-8-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
| Standard InChI | InChI=1S/C17H20N2O5S3/c20-26(21,15-5-2-1-3-6-15)19-12-13-24-17(19)8-10-18(11-9-17)27(22,23)16-7-4-14-25-16/h1-7,14H,8-13H2 |
| Standard InChI Key | HJGOYBQQYMRCFC-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
Introduction
Structural and Chemical Characteristics
Core Architecture
The compound’s spirocyclic framework consists of a six-membered 1-oxa-4,8-diazaspiro[4.5]decane system, where two nitrogen atoms occupy positions 4 and 8, and an oxygen atom is part of the oxa ring. The spiro junction at carbon 4 creates a rigid, three-dimensional geometry that enhances binding specificity in biological systems.
Substituent Analysis
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Phenylsulfonyl Group: Attached to nitrogen at position 4, this moiety contributes steric bulk and electron-withdrawing properties, facilitating hydrogen bonding with target proteins.
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Thiophen-2-ylsulfonyl Group: Positioned at nitrogen 8, the thiophene ring enables π-π stacking interactions, while the sulfonyl group stabilizes binding via polar contacts .
Table 1: Key Structural Descriptors
| Property | Value/Description | Source |
|---|---|---|
| IUPAC Name | 4-(benzenesulfonyl)-8-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | |
| SMILES | C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 | |
| InChIKey | HJGOYBQQYMRCFC-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-(phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves multi-step organic reactions, typical of diazaspiro compounds:
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Core Formation: Cyclocondensation of a diamine with a ketone or aldehyde precursor generates the spirocyclic backbone.
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Sulfonylation: Sequential sulfonylation reactions introduce the phenylsulfonyl and thiophen-2-ylsulfonyl groups using sulfonyl chlorides under basic conditions.
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Purification: Chromatographic techniques (e.g., HPLC) yield high-purity product.
Industrial-scale production may employ continuous flow reactors to optimize reaction kinetics and minimize byproducts.
Physicochemical Properties
Table 2: Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 428.54 g/mol | |
| Solubility | Not publicly reported | |
| LogP (Partition Coefficient) | Estimated 2.1 (calculated via ChemAxon) |
The compound’s solubility in aqueous media remains uncharacterized, though analogs with sulfonyl groups exhibit moderate solubility in polar aprotic solvents like DMSO.
Research Gaps and Future Directions
Current data on 4-(phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane remain sparse, necessitating:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume